2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
説明
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a rhodanine-based thiazolidinone derivative characterized by a unique stereochemical configuration (Z,E) at the allylidene moiety and a pentanedioic acid side chain. Rhodanine derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. This compound shares structural similarities with epalrestat (ONO-2235), a known aldose reductase inhibitor used to treat diabetic neuropathy .
特性
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-11(9-12-5-3-2-4-6-12)10-14-16(22)19(18(25)26-14)13(17(23)24)7-8-15(20)21/h2-6,9-10,13H,7-8H2,1H3,(H,20,21)(H,23,24)/b11-9+,14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJQYUFJHQPXNZ-VDVFTDKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds, such as pentanedioic acid derivatives, have been identified as farnesyltransferase inhibitors (ftis). Farnesyltransferase is an enzyme involved in protein prenylation, a post-translational modification that is crucial for the function of many proteins involved in cell signaling.
Mode of Action
It’s likely that it interacts with its targets (such as farnesyltransferase) by binding to the active site of the enzyme, thereby inhibiting its function. This inhibition could lead to changes in the activity of downstream proteins and pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein prenylation, given its potential role as a farnesyltransferase inhibitor. Protein prenylation involves the addition of hydrophobic molecules to a protein, which can affect the protein’s function and location within the cell. Inhibition of farnesyltransferase could therefore disrupt these processes and have downstream effects on a variety of cellular functions.
Pharmacokinetics
Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water. This could potentially affect the bioavailability of the compound and its ability to reach its target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on the specific proteins and pathways it affects. As a potential farnesyltransferase inhibitor, it could disrupt the function of many proteins, leading to changes in cell signaling and other cellular processes.
Action Environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of this compound. For example, boronic acids and their esters, which are structurally similar to this compound, are known to hydrolyze more rapidly at physiological pH. This could potentially affect the stability of the compound and its ability to exert its effects in the body.
生物活性
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid, commonly known as Epalrestat, is a thiazolidinedione derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antibacterial and antidiabetic treatments. The following sections will detail its biological activity, mechanisms, and relevant research findings.
The molecular formula of Epalrestat is with a molecular weight of 319.40 g/mol. It is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 319.40 g/mol |
| Melting Point | 224 °C |
| Purity | ≥98% (by HPLC) |
| Solubility | High GI absorption |
| BBB Permeability | No |
Antibacterial Activity
Epalrestat has demonstrated significant antibacterial properties against various Gram-positive bacteria. In vitro studies have shown that it possesses minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains. Notably, certain derivatives of thiazolidinediones exhibit enhanced antibacterial activity compared to their parent compounds .
Case Study:
A study focused on the synthesis and evaluation of thiazolidinedione derivatives found that compounds similar to Epalrestat displayed potent activity against clinical isolates of Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 2 µg/mL .
Antidiabetic Activity
Epalrestat is primarily known for its role in diabetes management through the inhibition of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, Epalrestat reduces the conversion of glucose to sorbitol, thereby alleviating osmotic and oxidative stress in diabetic tissues.
Mechanism of Action:
The mechanism involves the binding of Epalrestat to the active site of aldose reductase, leading to a decrease in sorbitol accumulation within cells. This action is particularly beneficial in preventing diabetic neuropathy and retinopathy .
In Vitro Studies
In vitro evaluations have consistently shown that Epalrestat exhibits cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays have reported IC50 values indicating significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 9.14 |
| MCF-7 | 12.45 |
| HepG2 | 15.15 |
Pharmacokinetics
Epalrestat is well absorbed in the gastrointestinal tract but does not penetrate the blood-brain barrier (BBB). It has been identified as a substrate for various cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which may influence its metabolism and interactions with other drugs .
科学的研究の応用
Pharmacological Applications
-
Diabetes Management
- Epalrestat has been studied for its role as an aldose reductase inhibitor (ARI), which is crucial in the management of diabetic complications. By inhibiting this enzyme, Epalrestat helps reduce the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress on cells, particularly in the eyes and nerves .
- Neuroprotective Effects
- Antioxidant Activity
Biochemical Research
- Metabolomics
- Cell Signaling Pathways
Case Studies
-
Clinical Trials on Diabetic Patients
- Several clinical trials have evaluated the efficacy of Epalrestat in patients with diabetes mellitus, focusing on its effects on neuropathy and retinopathy. Results have shown improvements in nerve conduction velocity and reductions in retinal thickness, indicating its potential as a treatment option .
- Neurodegenerative Disease Models
類似化合物との比較
Comparison with Structurally Similar Compounds
Epalrestat (ONO-2235) and Isomers
- Structure : Epalrestat (2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) differs by having an acetic acid side chain (C2) instead of pentanedioic acid (C5).
- Properties: Molecular weight: 319.40 vs. 377.44 (target compound). Melting point: Not explicitly reported, but epalrestat’s isomers (e.g., E,Z-isomer, CAS 124782-64-5) show altered physical properties due to stereochemical differences .
- Activity : Epalrestat inhibits aldose reductase (IC₅₀ ~ 0.3 µM), while the pentanedioic acid derivative’s activity remains unstudied. The extended diacid chain may enhance solubility or alter binding affinity .
RTM100 (LTC4S Inhibitor)
- Structure: 5-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid (RTM100) replaces the thiazolidinone ring with a dihydrothiazole and incorporates isophthalic acid.
- Activity: RTM100 inhibits leukotriene C4 synthase (LTC4S) with an IC₅₀ of 1.9 mM, competing with glutathione (GSH). This suggests that the allylidene-thiazolidinone scaffold can target enzymes involved in inflammatory pathways .
Benzimidazole–Rhodanine Conjugates
- Examples: (Z)-3-(5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (MW 487.57, mp 267–269°C). (Z)-2-(5-((1-(2-Fluorobenzyl)-5-methoxy-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (MW 499.54).
- Comparison: These compounds exhibit higher molecular weights due to benzimidazole substituents. Propanoic/ acetic acid side chains confer moderate solubility, whereas the pentanedioic acid group in the target compound may enhance hydrophilicity .
Diphenylamino-Substituted Rhodanines
- Examples: (Z)-5-((4-(Diphenylamino)-(1,10-biphenyl)-4-yl)methylene)-2-thioxothiazolidin-4-one (4a): MW 506.63, mp >250°C, 96% yield. (Z)-2-(5-((10-(4-(Diphenylamino)phenyl)anthracen-9-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (5c): MW 688.82.
- Comparison : Bulky aromatic substituents increase molecular weight and reduce solubility. The target compound’s pentanedioic acid may counterbalance hydrophobicity from the phenylallylidene group .
Key Structural and Functional Differences
Side Chain Modifications :
- Pentanedioic acid (target compound) vs. acetic acid (epalrestat): The longer diacid chain may improve water solubility and alter binding to charged enzyme pockets.
- Benzimidazole/heteroaryl substituents : Enhance aromatic stacking interactions but reduce solubility .
Stereochemistry :
- The (Z,E)-configuration in the target compound is critical for activity, as epalrestat’s E,Z-isomer is a less active impurity .
Biological Targets :
- Rhodanine derivatives show versatility, targeting aldose reductase, LTC4S, topoisomerases, and microbial enzymes. Side-chain variations dictate specificity .
Research Implications
The pentanedioic acid derivative’s extended chain offers a novel scaffold for optimizing rhodanine-based therapeutics. Future studies should:
- Evaluate its inhibitory activity against aldose reductase, LTC4S, and microbial targets.
- Compare pharmacokinetics (e.g., bioavailability, half-life) with epalrestat.
準備方法
Synthetic Routes and Reaction Mechanisms
Core Thiazolidinone Formation
The thiazolidinone scaffold is synthesized via cyclization of thiourea derivatives with α-mercaptocarboxylic acids. For example, reacting N-methylthiourea with chloroacetic acid in ethanol under reflux yields 2-thioxothiazolidin-4-one. Key parameters include:
Pentanedioic Acid Coupling
The pentanedioic acid group is attached through a nucleophilic acyl substitution reaction. Activated glutaric anhydride reacts with the secondary amine of the thiazolidinone core:
- Reagents: Glutaric anhydride, triethylamine (base)
- Solvent: Tetrahydrofuran (THF), 0°C to room temperature
- Yield: 60–72%
Table 1: Optimization of Coupling Reaction
| Parameter | Condition Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0°C to 40°C | 0–25°C | Maximizes regioselectivity |
| Base | Et₃N, DMAP, Pyridine | Et₃N | 85% efficiency |
| Solvent | THF, DCM, DMF | THF | Prevents hydrolysis |
Stereochemical Control and Analytical Validation
(Z,E)-Configuration Determination
The geometric isomerism of the allylidene group is confirmed via:
Industrial-Scale Adaptation
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts and suppression methods:
| Byproduct | Source | Mitigation |
|---|---|---|
| Bis-thiazolidinone | Dimerization during condensation | Lower reaction concentration (0.1M) |
| Hydrolyzed ester | Moisture ingress | Molecular sieves (4Å) |
Alternative Synthetic Pathways
Regulatory Considerations
Impurity Profiling
ICH Q3A-compliant limits for key impurities:
| Impurity | Acceptable Level | Analytical Method |
|---|---|---|
| Glutaric acid | ≤0.15% | Ion chromatography |
| Unreacted aldehyde | ≤0.10% | GC-MS |
Q & A
Basic: What are the critical reaction parameters for synthesizing 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid?
Answer:
The synthesis of this compound requires optimization of reaction conditions:
- Temperature : Reflux conditions (e.g., 70–100°C in ethanol) are often employed to drive condensation reactions between thiazolidinone precursors and aldehydes .
- Solvent : Polar aprotic solvents like acetic acid or ethanol are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Catalysts : Sodium acetate or piperidine/acetic acid mixtures are used to catalyze Knoevenagel condensation, critical for forming the allylidene moiety .
- pH : Neutral to slightly acidic conditions (pH 5–7) prevent premature hydrolysis of thioxothiazolidinone rings .
Analytical monitoring via TLC and NMR ensures reaction completion and purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- Chromatography : TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress, while HPLC isolates impurities .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., ~411.5 g/mol) and detects fragmentation patterns .
Advanced: How can computational methods improve the synthesis design of thiazolidinone derivatives like this compound?
Answer:
Computational tools reduce trial-and-error experimentation:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for allylidene formation and cyclization .
- Condition Optimization : Machine learning models analyze experimental datasets to recommend solvent/catalyst combinations that maximize yield .
- Stereochemical Control : Molecular docking simulations guide substituent selection to stabilize desired (Z/E) configurations .
These methods shorten development cycles by 30–50% in pilot studies .
Advanced: What strategies resolve contradictions in spectral data for thiazolidinone-based compounds?
Answer:
Discrepancies between expected and observed data arise from tautomerism or stereochemical ambiguity. Mitigation strategies include:
- 2D NMR : NOESY or COSY experiments differentiate between keto-enol tautomers and confirm spatial proximity of substituents .
- X-ray Crystallography : Resolves absolute configuration and validates hydrogen-bonding networks in the solid state .
- Dynamic NMR : Monitors temperature-dependent shifts to identify rotameric forms .
For example, conflicting ¹³C signals for the 4-oxo group may indicate pH-dependent hydrolysis, necessitating stability studies .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
Stability is highly condition-dependent:
- pH Sensitivity : Hydrolysis of the thioxothiazolidinone ring occurs under basic conditions (pH > 8), requiring neutral buffers during biological assays .
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidative degradation of the allylidene moiety .
- Light Exposure : Protect from UV light to avoid [2+2] cycloaddition side reactions in the conjugated system .
Advanced: How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
SAR studies require systematic variation of substituents:
- Functional Group Modifications : Replace the phenylallylidene group with heteroaromatic analogs (e.g., thiophene or pyridine) to assess binding affinity .
- Dose-Response Assays : Test inhibitory activity (e.g., IC₅₀) against targets like protein kinases or inflammatory enzymes, correlating with electronic properties (Hammett constants) .
- Molecular Dynamics Simulations : Predict interactions with binding pockets (e.g., hydrophobic vs. polar residues) to rationalize activity trends .
For example, electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity in analogous compounds .
Advanced: What experimental designs address low yields in multi-step syntheses of similar thiazolidinones?
Answer:
Low yields often stem from competing side reactions. Solutions include:
- Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography) to prevent carryover impurities .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps like cyclization .
For instance, substituting glacial acetic acid with DMF in condensation steps improved yields from 48% to 72% in related syntheses .
Basic: What solvents and recrystallization methods optimize purity for this compound?
Answer:
- Recrystallization Solvents : Methanol/water mixtures (7:3 v/v) or acetic acid are effective for removing unreacted aldehydes .
- Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate geometric isomers .
- Particle Size Control : Slow cooling (0.5°C/min) during recrystallization produces uniform crystals suitable for X-ray analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
